Product packaging for Boc-D-Glu-OBzl(Cat. No.:CAS No. 34404-30-3)

Boc-D-Glu-OBzl

Cat. No.: B558522
CAS No.: 34404-30-3
M. Wt: 337.4 g/mol
InChI Key: CVZUKWBYQQYBTF-CYBMUJFWSA-N
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Description

Contextualizing Boc-D-Glu-OBzl within Amino Acid Derivatives for Complex Molecular Synthesis

This compound belongs to a class of compounds known as protected amino acids. In the synthesis of peptides, proteins, and other complex organic molecules, it is essential to control how and where chemical bonds are formed. libretexts.org Unprotected amino acids have at least two reactive sites: the amino group (-NH2) and the carboxylic acid group (-COOH). Glutamic acid, in particular, has an additional carboxylic acid group in its side chain, further complicating reactions.

To direct the synthesis process and prevent unwanted side reactions, such as uncontrolled polymerization, chemists use "protecting groups" to temporarily block these reactive sites. peptide.com this compound is a D-glutamic acid molecule where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha-carboxylic acid is protected as a benzyl (B1604629) ester (OBzl). This leaves the side-chain carboxylic acid group available for specific chemical reactions, making it a key intermediate in the synthesis of intricate molecular architectures. chemimpex.com Its enhanced solubility and stability also make it a preferred choice in various organic synthesis applications. chemimpex.com

Significance of Stereochemistry: The Role of the D-Configuration in Peptide and Drug Design

Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers: the L- (levo) and D- (dextro) forms. rsc.org In nature, the vast majority of amino acids found in proteins are of the L-configuration. researchgate.net The "D" in this compound signifies that it is the D-enantiomer of glutamic acid.

The incorporation of D-amino acids into peptides is a powerful strategy in drug design and the creation of novel biomaterials. rsc.orgnih.gov Peptides containing D-amino acids often exhibit significantly increased resistance to proteolytic enzymes, which are naturally occurring enzymes that degrade proteins and peptides composed of L-amino acids. nih.govwikipedia.org This increased stability prolongs the biological half-life of peptide-based drugs, making them more effective therapeutic agents. nih.gov

Furthermore, the introduction of a D-amino acid can induce specific secondary structures, such as β-turns and unique helical conformations, in the peptide backbone. rsc.orgresearchgate.net These conformational changes can be critical for the peptide's biological activity, including its ability to bind to specific receptors or enzymes. rsc.org Therefore, this compound serves as a crucial building block for designing peptides with enhanced stability and tailored three-dimensional structures. nih.gov

Overview of Protecting Group Chemistry: The Boc and Benzyl Ester Moieties in Context

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry. The choice of protecting groups is dictated by their stability under certain reaction conditions and the ease and selectivity of their removal under others. In this compound, the Boc and benzyl ester groups are chosen for their distinct properties and complementary roles.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino group of amino acids in peptide synthesis. springernature.com It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.org

Principles: The key feature of the Boc group is its stability under a wide range of chemical conditions, including basic and nucleophilic environments, yet its susceptibility to removal under moderately acidic conditions. creative-peptides.com This acid-lability is due to the stability of the tert-butyl carbocation that is formed during the cleavage reaction. Typically, the Boc group is removed by treatment with a strong acid like trifluoroacetic acid (TFA). libretexts.org

Applications: The Boc group is a cornerstone of the "Boc solid-phase peptide synthesis (SPPS)" strategy. nih.gov In this method, an amino acid is attached to a solid support, and the peptide chain is built step-by-step. After each coupling step, the Boc group on the newly added amino acid is removed with acid to allow the next amino acid to be attached. springernature.com This cycle of coupling and deprotection is repeated until the desired peptide sequence is synthesized. springernature.com The stability of the Boc group to various coupling reagents and its clean removal make it highly valuable for synthesizing complex peptides.

The benzyl ester (OBzl) is a common protecting group for the carboxylic acid functional group, including the side chain of glutamic acid. gcwgandhinagar.comacs.org

Principles: Benzyl esters are stable to the acidic conditions used to remove the Boc group, a property known as orthogonality. peptide.com This orthogonality is critical in peptide synthesis, as it allows for the selective deprotection of the α-amino group without affecting the side-chain protection. The benzyl ester is typically removed under different, non-acidic conditions, most commonly through catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst). libretexts.orggcwgandhinagar.com This reaction cleaves the benzylic C-O bond, releasing the free carboxylic acid and toluene (B28343) as a byproduct. libretexts.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO6 B558522 Boc-D-Glu-OBzl CAS No. 34404-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUKWBYQQYBTF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34404-30-3
Record name N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester
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Synthetic Methodologies and Strategies for Boc D Glu Obzl and Its Incorporation

Chemical Synthesis of Boc-D-Glu-OBzl

The synthesis of this compound requires careful control over reaction conditions to ensure regioselectivity and maintain the stereochemical integrity of the D-glutamic acid.

Detailed Reaction Pathways and Optimized Conditions

The synthesis typically proceeds through a sequence of protection and esterification steps, often starting from D-glutamic acid or a pre-esterified derivative.

D-glutamic acid itself serves as the primary precursor. For the synthesis of this compound, the α-carboxyl group is selectively esterified with benzyl (B1604629) alcohol, and the α-amino group is protected with the tert-butyloxycarbonyl (Boc) group. While D-glutamic acid is the starting point, direct selective esterification of the α-carboxyl group in the presence of the γ-carboxyl group can be challenging. Chemical methods often involve protecting one carboxyl group before esterifying the other, or utilizing specific reaction conditions that favor α-esterification. For instance, methods for preparing α-benzyl L-glutamate have been reported, which can be adapted for the D-enantiomer . These methods may involve forming a cyclic anhydride (B1165640) intermediate or using metal cation coordination to direct esterification .

The formation of the benzyl ester at the α-carboxyl group is a critical step. Traditional methods for esterification of amino acids with benzyl alcohol often employ acid catalysis, such as p-toluenesulfonic acid, in refluxing solvents that azeotropically remove water, like benzene (B151609) or toluene (B28343) . However, these conditions can sometimes lead to racemization or require hazardous solvents . More modern approaches include enzymatic esterification using proteases, which can offer higher selectivity and milder conditions . For example, N-Boc L-glutamic acid can be mono-benzylesterified by proteases like Alcalase with high yields . Alternatively, chemical methods involving reagents like 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of a weak base and aprotic solvent can achieve mild esterification of protected amino acids .

The introduction of the Boc protecting group onto the α-amino group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) . This reaction is generally carried out in aqueous or anhydrous conditions, often in the presence of a base such as sodium hydroxide, sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP) . Common solvents include water, tetrahydrofuran (B95107) (THF), acetonitrile, or mixtures thereof . The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, forming a carbamate (B1207046) . This protection strategy is widely used due to the ease of Boc group introduction and its stability under basic and nucleophilic conditions, while being readily cleavable under acidic conditions . For instance, N-Boc L-glutamic acid can be directly esterified with benzyl alcohol using enzymatic methods, combining the protection and esterification steps or performing them sequentially .

Purification and Isolation Techniquesmdpi.com

Following synthesis, this compound is typically purified using standard organic chemistry techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a common method for separating protected amino acids and assessing their purity . Other purification methods may include column chromatography (e.g., silica (B1680970) gel chromatography) and crystallization . Crystallization is often employed to obtain high purity material, and specific protocols have been developed to induce crystallization even for compounds that are difficult to crystallize conventionally .

Yield Optimization and Scalability Studiesmdpi.comgoogle.com

Optimizing reaction conditions, such as reagent stoichiometry, solvent choice, temperature, and reaction time, is crucial for maximizing the yield of this compound . Studies on scalability focus on adapting laboratory procedures for larger-scale production while maintaining yield, purity, and cost-effectiveness . For example, enzymatic methods offer potential for greener and more scalable synthesis routes compared to traditional chemical methods . Research into crystallization methods also contributes to yield optimization by improving product recovery and purity .

Integration of this compound in Peptide Synthesis

The integration of this compound into peptide synthesis relies on established protocols for both solid-phase and solution-phase approaches. The choice of methodology often depends on the desired peptide length, complexity, and scale of production.

Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc Chemistry

This compound is a fundamental component in the Boc/benzyl strategy of SPPS, a method that predates the more commonly used Fmoc/tert-butyl strategy but remains valuable for specific applications . In Boc SPPS, the peptide chain is assembled on an insoluble solid support (resin), allowing for efficient purification through filtration and washing after each synthetic step .

The initial step in SPPS involves attaching the C-terminal amino acid to a solid support, typically a resin such as Merrifield resin or Wang resin . While this compound is an N-protected amino acid, its incorporation into the growing peptide chain occurs through coupling reactions. The resin is pre-functionalized with a linker, and the first amino acid (or a subsequent one) is attached to this linker via its C-terminus. This compound is then coupled to the free N-terminus of the resin-bound peptide chain after the removal of its Boc protecting group . The selection of the resin and linker is critical for the efficient cleavage of the final peptide under appropriate conditions.

The formation of the peptide bond between the activated carboxyl group of this compound and the free N-terminus of the resin-bound peptide is facilitated by coupling reagents. Common coupling reagents used in Boc SPPS include dicyclohexylcarbodiimide (B1669883) (DCC) often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt), or carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) with HOBt . Other activating agents like HBTU and HATU can also be employed, though they are more frequently associated with Fmoc chemistry. The efficiency and kinetics of these coupling reactions are crucial for achieving high yields and minimizing side reactions, such as racemization, particularly when coupling sensitive amino acids like glutamic acid derivatives . Reaction times typically range from minutes to a few hours, depending on the specific reagents and conditions used.

Table 1: Common Coupling Reagents in Boc SPPS

Coupling Reagent SystemAdditiveTypical Reaction TimeNotes on Efficiency/Kinetics
DCCHOBt1-4 hoursEffective, but can lead to dicyclohexylurea byproduct issues.
DICHOBt1-4 hoursSimilar to DCC, but byproduct is more soluble, easing removal.
HBTU/HOBtDIEA30 min - 2 hoursRapid activation, generally high yields.
HATU/HOAtDIEA30 min - 2 hoursHighly efficient, often used for difficult couplings.

Note: Reaction times can vary based on substrate, temperature, and solvent.

Following each coupling step, the N-terminal Boc group must be removed to expose the amine for the next amino acid addition. This deprotection is typically achieved using trifluoroacetic acid (TFA) in a suitable solvent, such as dichloromethane (B109758) (DCM) . Concentrations of TFA commonly used range from 25% to 95%, with 50% TFA in DCM being a frequent choice . The reaction is usually rapid, often completed within 5-30 minutes at room temperature. The byproducts of Boc deprotection, such as tert-butyl cations, can potentially react with nucleophilic amino acid side chains (e.g., tryptophan, methionine, cysteine). To mitigate these side reactions, scavengers like triethylsilane (TES), dithiothreitol (B142953) (DTT), or anisole (B1667542) are often added to the deprotection cocktail . After deprotection, the resin is washed, and the liberated amine is typically neutralized with a base, such as diisopropylethylamine (DIEA), before the next coupling step .

Once the peptide sequence is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. In the Boc/benzyl strategy, the benzyl ester protecting group on the γ-carboxyl of glutamic acid is generally stable to the mild acidic conditions used for Boc deprotection but is cleaved under strong acidic conditions. Anhydrous hydrogen fluoride (B91410) (HF) has historically been the reagent of choice for cleaving benzyl-based protecting groups and the peptide from resins like Merrifield resin . However, due to its hazardous nature, alternative strong acids like trifluoromethanesulfonic acid (TFMSA) or combinations of TFA with scavengers are also employed. The cleavage cocktail composition is critical to ensure complete removal of all protecting groups without damaging the peptide sequence .

Solution-Phase Peptide Synthesis Approaches

While SPPS has become dominant, solution-phase peptide synthesis remains relevant, particularly for large-scale production or the synthesis of specific peptide fragments . In solution-phase synthesis, this compound is coupled with other protected amino acids or peptide fragments in solution. The reaction is typically carried out in common organic solvents like DMF, DCM, or THF. Coupling reagents similar to those used in SPPS (e.g., DCC/HOBt, HATU) are employed to form the peptide bond .

After each coupling step, the product must be isolated and purified, often through crystallization or chromatography, before proceeding to the next reaction. This purification requirement makes solution-phase synthesis more labor-intensive than SPPS. The Boc group is removed using TFA, and the benzyl ester can be cleaved using hydrogenolysis (H₂ with a palladium catalyst) or strong acidic conditions, offering flexibility in the deprotection strategy .

Table 2: Comparison of SPPS and Solution-Phase Synthesis for this compound Integration

FeatureSolid-Phase Peptide Synthesis (SPPS) (Boc Chemistry)Solution-Phase Peptide Synthesis
Support Insoluble resinNone
Purification Filtration and washing after each stepIsolation and purification after each step
Reagent Excess High excess often usedStoichiometric or slight excess
Automation High potential for automationLimited automation
Speed Generally faster for complex sequencesSlower due to purification steps
Scale Efficient for research and moderate scalesSuitable for large-scale production
Boc Deprotection TFATFA
OBzl Cleavage Strong acid (e.g., HF, TFMSA)Hydrogenolysis or strong acid

Compound List

this compound (N-α-tert-butyloxycarbonyl-D-glutamic acid benzyl ester)

Stepwise Chain Elongation Strategies

Stepwise chain elongation involves the sequential addition of individual protected amino acids to a growing peptide chain, typically from the C-terminus to the N-terminus. In the context of this compound, the α-amino group is protected by the acid-labile Boc group, while the side-chain carboxyl is protected by the benzyl ester, which is also acid-labile but generally requires stronger acidic conditions for cleavage compared to the Boc group.

The process begins with the attachment of the C-terminal amino acid to a solid support (resin). Subsequently, the Boc group of the N-terminal amino acid is removed using an acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM) . This deprotection step exposes the free α-amino group, which is then neutralized, typically with a tertiary amine like diisopropylethylamine (DIEA), to prepare it for coupling . The next Boc-protected amino acid, including this compound, is then activated and coupled to the free amino group. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled . The efficiency of each coupling step is critical, as even small losses can accumulate in longer sequences .

Fragment Condensation Methodologies

Fragment condensation is a strategy employed for the synthesis of longer or more complex peptides, where pre-synthesized peptide fragments are coupled together. This compound can be incorporated into these fragments using the same stepwise elongation principles. Once a fragment containing this compound is synthesized and appropriately protected, it can be coupled to another peptide fragment. The Boc and benzyl protecting groups on this compound are compatible with this approach, allowing for the assembly of larger peptide structures. The choice of coupling reagents and conditions is crucial to ensure efficient fragment ligation while minimizing racemization of the D-glutamic acid residue .

Minimizing Side Reactions and Epimerization during Peptide Elongation

During the incorporation of this compound, several side reactions can occur, including epimerization of the D-glutamic acid residue, aspartimide formation (particularly if aspartic acid is adjacent), and side-chain reactions.

Epimerization: The D-configuration of glutamic acid means that racemization (conversion to the L-enantiomer) is a significant concern, especially during the activation and coupling steps. The use of appropriate coupling reagents (e.g., carbodiimides with additives like HOBt or HATU) and careful control of reaction conditions can minimize epimerization . The Boc group itself helps suppress racemization during activation compared to unprotected amino acids .

Aspartimide Formation: While this compound itself is not directly involved in aspartimide formation, if aspartic acid residues are present in the peptide sequence, especially after glycine, serine, or phenylalanine, they can cyclize to form aspartimides. This can lead to epimerization at the α-carbon and subsequent formation of β-linked peptides .

Side-chain Reactivity: The benzyl ester on the side-chain carboxyl is generally stable to the conditions used for Boc deprotection. However, prolonged exposure to acidic conditions or reactive intermediates formed during deprotection can lead to side reactions. For example, tert-butyl cations generated during Boc deprotection can react with nucleophilic residues like tryptophan, cysteine, or methionine, necessitating the use of scavengers such as dithioethane (DTE) .

Table of Common Protecting Groups and Their Labilities

Protecting GroupFunctional Group ProtectedRemoval ConditionsLability Type
Bocα-aminoTFA (e.g., 50% in DCM)Acid-labile
Benzyl esterSide-chain carboxylStrong acids (HF, TFMSA), Hydrogenolysis (H₂, Pd/C)Acid-labile
Fmocα-aminoBase (e.g., Piperidine in DMF)Base-labile
tBuSide-chain hydroxyl/carboxylAcid (e.g., TFA)Acid-labile

Compound List

this compound (N-α-tert-butyloxycarbonyl-O-benzyl-D-glutamic acid)

Advanced Research Applications of Boc D Glu Obzl in Medicinal Chemistry and Biotechnology

Design and Synthesis of Bioactive Peptides and Peptidomimetics

Boc-D-Glu-OBzl is a versatile tool for the construction of peptides and peptide-like molecules with tailored biological activities. Its D-configuration introduces stereochemical diversity, which can be critical for enhancing resistance to enzymatic degradation and modulating biological activity.

Peptide-Based Drug Discovery and Development.chemimpex.comchemimpex.comvulcanchem.comchemimpex.com

The incorporation of this compound into peptide sequences is a key strategy in the development of novel therapeutics. Peptides often suffer from poor metabolic stability and rapid clearance in the body. The introduction of unnatural D-amino acids like D-glutamic acid can significantly improve their pharmacokinetic profiles, making them more viable as drug candidates. The Boc and benzyl (B1604629) protecting groups facilitate its integration into peptide chains using standard solid-phase or solution-phase synthesis methodologies.

Glutamic acid is a primary excitatory neurotransmitter in the central nervous system. Derivatives of glutamic acid are therefore of significant interest in neuropharmacology for the development of agents that can modulate neurotransmitter pathways. The synthesis of glutamic acid derivatives using precursors like this compound allows researchers to investigate the structure-activity relationships of compounds targeting glutamate (B1630785) receptors and transporters. This research is crucial for creating new therapeutic agents for a variety of neurological and psychiatric disorders.

Peptides containing this compound can be designed to interact with specific biological targets, thereby modulating their function. For instance, these peptides can be engineered to disrupt protein-protein interactions or to act as agonists or antagonists at cell surface receptors. The D-glutamic acid residue can influence the peptide's conformation, leading to enhanced binding affinity and specificity for its target. This tailored approach is instrumental in developing probes to study biological processes and as potential therapeutic agents.

Enzyme Inhibitor Design and Synthesis.

This compound is a valuable starting material for the creation of potent and selective enzyme inhibitors. Its functional groups can be elaborated to mimic the transition state of an enzymatic reaction or to bind tightly to the active site of a target enzyme.

Human caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death) and inflammation. The design of caspase inhibitors is a significant area of research for the treatment of diseases characterized by excessive apoptosis, such as neurodegenerative disorders. This compound has been utilized in the synthesis of peptide-based inhibitors of human caspases. The glutamic acid side chain can be modified to incorporate a warhead that covalently reacts with the catalytic cysteine residue in the caspase active site, leading to irreversible inhibition.

Table 1: Research Applications of this compound

Application Area Specific Use Key Findings/Advantages
Peptide Synthesis Building block for bioactive peptides Introduces D-amino acid for increased stability and altered conformation.
Drug Discovery Development of neuropharmacological agents Allows for the synthesis of glutamic acid derivatives to modulate neurotransmitter pathways.
Peptidomimetics Template for designing molecules that mimic peptides The D-configuration helps in creating structures with improved pharmacological properties.
Enzyme Inhibition Synthesis of inhibitors for human caspases The glutamic acid scaffold can be functionalized to target the enzyme's active site.

Bioconjugation and Targeted Delivery Systems

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. This technique is central to the development of advanced drug delivery systems and diagnostic tools.

This compound is a key reagent in bioconjugation processes. It facilitates the attachment of peptides and other biomolecules to various surfaces, such as gold nanoparticles or polymer-based materials, as well as to other molecules. This is often achieved by first incorporating the this compound into a peptide sequence and then utilizing its functional groups for further chemical reactions to link it to the desired substrate. These modified surfaces and molecules are essential for creating biosensors, diagnostic assays, and materials for tissue engineering.

Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy and reducing off-target side effects. this compound plays a crucial role in the construction of these sophisticated systems. It can be used to synthesize peptide-based linkers that connect a drug to a targeting moiety, such as an antibody or a ligand that binds to receptors overexpressed on cancer cells. The resulting conjugate can navigate the body and selectively deliver the drug to the intended cells or tissues.

Imaging Agents and Diagnostic Tools

The protected amino acid derivative, this compound, serves as a critical starting material and intermediate in the synthesis of advanced imaging agents, particularly for Positron Emission Tomography (PET). Its structural framework is ideal for creating radiolabeled molecules that can target and visualize specific biological processes in vivo. Researchers utilize this compound to build more complex molecules that, once radiolabeled (commonly with Fluorine-18), function as probes for cancer diagnosis and the study of neurodegenerative diseases.

The rationale for using glutamic acid derivatives in oncologic imaging stems from the discovery that many aggressive tumors exhibit a high demand for glutamine, an amino acid with a high concentration in the blood, as a nutrient source. This metabolic dependency allows glutamine-based PET agents to detect tumors that may not be visible with the more common glucose-based tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG). this compound and its analogs are instrumental in the multi-step synthesis of these novel PET tracers. For instance, it is a precursor in the synthesis of ¹⁸F-4-(3-fluoropropyl)glutamine, a potential tumor imaging agent. The synthesis involves protecting the functional groups of the glutamic acid core with Boc and benzyl groups, allowing for specific chemical modifications before the final radiolabeling and deprotection steps.

Below is a table summarizing research findings where glutamic acid derivatives, including those synthesized from Boc-Glu(OBzl) precursors, were developed as imaging agents.

Imaging Agent/Precursor Target Application Key Finding Reference
¹⁸F-4-(3-Fluoropropyl)glutamineTumor ImagingShowed efficient uptake in 9L tumor cells, approximately two times higher than l-[³H]glutamine, suggesting its potential as a tumor imaging probe.
¹⁸F-labeled Glutamate DerivativexC- Transporter ImagingPET imaging with this tracer revealed a dominant metabolic pathway in tumors, demonstrating specific activity of the xC- transporter.
¹⁸F-labeled Alanine DerivativesBrain Tumor ImagingAmino acid-based agents may offer improved sensitivity over FDG for brain tumors due to lower uptake in normal brain tissue.
O-(2-[¹⁸F]fluoroethyl)-L-TyrosineTumor Diagnosis ImagingProved to be a suitable PET probe for tumor diagnosis, with a convenient synthesis method developed for its precursor.
Phosphoramidate-based ¹⁸F-labeled AnalogPSMA-positive Tumor ImagingA novel scaffold demonstrated significant and selective uptake in PSMA-positive tumor xenografts, validating its potential as a PET imaging agent for prostate cancer.

Material Science Applications

In material science, this compound is a valuable building block for creating advanced polymers and biomaterials. Its utility lies in its bifunctional nature, containing protected amine and carboxylic acid groups that allow for controlled polymerization into poly(α-glutamate)s (PGA) and other copolymers. The synthesis often involves the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA), which can be derived from the glutamic acid starting material.

These polymers are of significant interest because their properties can be tailored for specific applications. The benzyl ester group on the side chain can be removed after polymerization to reveal a free carboxylic acid. This functional group can then be used for further modifications, such as coupling peptides, antibodies, or other bioactive molecules, thereby creating materials with specific functionalities. For example, research has demonstrated the synthesis of ABA triblock copolymers using glutamic acid derivatives, resulting in materials with distinct hydrophobic and hydrophilic blocks that can self-assemble into nanoscale structures.

Furthermore, oligo/poly(glutamic acid) has been grafted onto surfaces like graphene oxide to create composites with enhanced properties. Studies have shown that composites containing oligo/poly(Glu)-functionalized graphene oxide exhibit improved biomineralization and osteoconductive properties, making them promising for applications in bone tissue engineering. The initial synthesis of these functionalized materials often relies on protected amino acid precursors like this compound.

The polymers and biomaterials synthesized from this compound are frequently explored for their potential in advanced drug delivery systems. The ability to create biocompatible and biodegradable poly(glutamic acid)-based materials makes them excellent candidates for nanocarriers. These nanocarriers can encapsulate therapeutic agents, protecting them from degradation in the body and facilitating their transport to target tissues.

One key strategy involves creating self-assembling block copolymers where a hydrophobic block (like poly(ε-caprolactone)) is combined with a hydrophilic block of poly(glutamic acid). These can form core-shell micelles or vesicles in aqueous environments, with the hydrophobic core serving as a reservoir for poorly water-soluble drugs. The surface of these nanocarriers, rich in glutamic acid residues, can be further functionalized for targeted delivery.

A notable application is in image-guided drug delivery. For instance, a "Turn-ON" probe was designed using a poly-L-glutamic acid (PGA) backbone, which was synthesized from an O-benzyl protected glutamic acid precursor. This probe remains optically quenched until it reaches the tumor environment, where overexpressed enzymes degrade the polymer backbone, releasing the fluorescent reporter and the drug. This approach combines diagnostics (imaging) with therapy. The use of this compound and its enantiomer in these syntheses is foundational to the development of such sophisticated drug delivery platforms.

Neuroscience Research

This compound is a crucial tool for researchers investigating neurotransmitter pathways, specifically those involving L-glutamic acid. L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a central role in nearly all aspects of brain function. It is involved in fast excitatory synaptic transmission, which is fundamental to information processing in the brain.

The study of these pathways often requires the synthesis of specific analogs, inhibitors, or probes to modulate and understand the function of glutamate receptors and transporters. this compound, as a protected derivative, provides a versatile scaffold for chemists to synthesize these custom molecules. By selectively modifying the glutamic acid structure, researchers can create compounds that interact with specific subtypes of glutamate receptors (e.g., NMDA, AMPA) or transporters. This allows for the detailed examination of their roles in synaptic transmission and plasticity within key brain circuits, such as the mesolimbic pathway, which is heavily implicated in reward and addiction. The use of such synthetic derivatives helps to unravel the complex signaling cascades initiated by glutamate release.

The functions of glutamic acid in the brain extend far beyond simple excitatory signaling to encompass critical roles in neuroplasticity, memory, learning, and brain development. Over-activation of its receptors can lead to excitotoxicity, a process implicated in neuronal death in a wide range of neurological disorders. Glutamic acid derivatives, synthesized using precursors like this compound, are indispensable for studying these complex functions.

For example, researchers have synthesized novel neurosteroid inhibitors of N-methyl-D-aspartate (NMDA) receptors by coupling pregnanolone (B1679072) with Boc-Glu-OBzl. These synthetic compounds were found to be more potent inhibitors than the parent compound and showed improved stability, making them valuable probes for exploring the therapeutic potential of modulating NMDA receptor activity in neurodegenerative diseases. Such studies provide insight into how glutamatergic system dysfunction contributes to the pathophysiology of various brain disorders. By providing the chemical means to create precise molecular tools, this compound facilitates a deeper understanding of the multifaceted role of glutamate in both healthy brain function and disease states.

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques

Chromatography is essential for separating Boc-D-Glu-OBzl from impurities, starting materials, and byproducts. It is the primary method for determining the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. It is employed to determine both the chemical and chiral purity of the compound. Purity levels are consistently reported to be high, often ≥98.0%. Some suppliers specify even higher purity, reaching ≥99.5% as determined by HPLC.

For assessing enantiomeric purity, a specialized form of HPLC known as chiral HPLC is utilized. This method can separate the D- and L-enantiomers, ensuring the stereochemical integrity of the compound. Reports indicate a chiral purity of ≥99.5% to ≥99.7% for this compound. The use of specific chiral columns, such as the Daicel Chiralpak series, is common for achieving such separations. amazonaws.com

Table 1: Representative HPLC Conditions for Purity Analysis

ParameterTypical Value/ConditionSource
Purity Assay ≥98.0% - ≥99.7%
Chiral Purity Assay ≥99.5% - ≥99.7%
Column Type Reversed-phase C18 (for general purity) vulcanchem.com
Chiral (e.g., Daicel Chiralpak AD-H) (for enantiomeric purity) amazonaws.com
Detection UV at 214 nm or 254 nm amazonaws.com

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of chemical reactions during the synthesis of this compound and for preliminary purity assessment. alfa-chemistry.com It allows chemists to quickly determine the presence of starting materials, intermediates, and the final product by comparing their retention factors (Rf) on a silica (B1680970) gel plate. vulcanchem.com Purity is often reported as ≥98% by TLC. alfa-chemistry.comsigmaaldrich.com The selection of an appropriate mobile phase, typically a mixture of solvents, is crucial for achieving good separation. vulcanchem.com For instance, a common eluent system for protected amino acids is a mixture of chloroform, methanol (B129727), and acetic acid. researchgate.net

Table 2: TLC System for Analysis of Protected Amino Acids

ComponentDescriptionSource
Stationary Phase Silica Gel 60 F254 plates biocrick.com
Mobile Phase (Example) Chloroform: Methanol: Acetic Acid (40:2:1 v/v/v) researchgate.net
Visualization UV light (if compound is UV-active) or chemical staining (e.g., ninhydrin) reachdevices.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of this compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicitySource
Boc (tert-butyl) ~1.4Singlet vulcanchem.com
Glutamic Acid (β-CH2, γ-CH2) ~1.8-2.5Multiplet ambeed.com
Glutamic Acid (α-CH) ~4.2-4.4Multiplet vulcanchem.com
Benzyl (B1604629) (-CH2-) ~5.1Singlet ambeed.com
Benzyl (Aromatic) ~7.3Multiplet

¹³C NMR spectroscopy would further confirm the structure, showing characteristic signals for the carbonyl carbons of the ester and carbamate (B1207046) groups in the δ 170-175 ppm range. vulcanchem.com 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the complete structural assignment.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition. The molecular formula of the compound is C₁₇H₂₃NO₆, corresponding to a molecular weight of 337.37 g/mol . glentham.com Electrospray ionization (ESI) is a common technique used for this type of analysis, which typically detects the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental formula. amazonaws.com

Table 4: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Formula C₁₇H₂₃NO₆ glentham.com
Molecular Weight 337.37 g/mol glentham.com
Ionization Technique Electrospray Ionization (ESI)
Expected Ion (m/z) ~338.16 ([M+H]⁺) amazonaws.com

Optical rotation is a physical property used to measure the enantiomeric purity of chiral compounds like this compound. masterorganicchemistry.com An "optically pure" solution contains only a single enantiomer. masterorganicchemistry.com The specific rotation, [α]D, is a standardized measure of this property. For this compound, the measured value is positive, which is consistent with the D-configuration at the alpha-carbon. However, the magnitude of the rotation is highly dependent on the solvent and concentration used for the measurement. This variability underscores the importance of reporting the specific conditions under which the measurement was taken.

Table 5: Reported Optical Rotation Values for this compound

Specific Rotation [α]DConcentration (c)SolventSource
+28.0 to +31.0° 0.7 g/100mLMethanol (MeOH)
+28.0 to +31.0° 1 g/100mLDimethylformamide (DMF) glentham.com
+29 ± 1° 1 g/100mLMethanol (MeOH)
+5.0 to +7.0° 1 g/100mLAcetic Acid (AcOH)

The significant difference in optical rotation observed in acetic acid compared to methanol or DMF highlights the profound effect of the solvent on this measurement. These measurements, in conjunction with chiral HPLC, provide definitive evidence of the compound's enantiomeric purity.

Other Characterization Methods

Beyond spectroscopic techniques, other physical and chemical characterization methods are essential for confirming the identity and purity of synthesized compounds like this compound. These methods provide fundamental data that complements more complex analytical techniques.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the elemental composition (by mass) of a sample. For a pure compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should align closely with the theoretical values calculated from its molecular formula. This method serves as a fundamental check of purity and structural integrity.

The molecular formula for this compound is C₁₇H₂₃NO₆, with a molecular weight of 337.37 g/mol . glentham.com The theoretical elemental composition is calculated based on this formula. Any significant deviation between the observed and calculated values could indicate the presence of impurities, such as residual solvents or starting materials. For amino acid derivatives, the nitrogen content is particularly important as it can be used to determine the net peptide content. bachem.com

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01117204.18760.48%
HydrogenH1.0082323.1846.87%
NitrogenN14.007114.0074.15%
OxygenO15.999695.99428.49%
Total 337.372 100.00%

Melting Point Determination

Melting point determination is a simple yet effective method for assessing the purity of a solid crystalline compound. A pure substance typically melts over a narrow, well-defined temperature range. The presence of impurities generally causes a depression and broadening of the melting point range. Therefore, this physical constant is a reliable indicator of purity and is often used as a preliminary identification tool.

For this compound, which is typically supplied as a white to off-white powder or crystalline solid glentham.com, the melting point is a key specification parameter. Published data from chemical suppliers indicates a consistent melting range for this compound.

Table 2: Reported Melting Point for this compound

ParameterReported ValueSource(s)
Melting Point95.0 - 100.0 °C glentham.com
Melting Point96.0 - 100.0 °C vwr.com

The consistency of the reported ranges from different suppliers underscores its utility as a quality control metric for this specific compound.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The chemical synthesis of protected amino acids is well-established, but current research aims to develop more sustainable and efficient alternatives to traditional methods, which often rely on harsh chemicals and organic solvents.

The use of enzymes, or biocatalysis, in organic synthesis offers a green alternative with high selectivity under mild conditions. rsc.org While specific biocatalytic routes for Boc-D-Glu-OBzl are not yet widely reported, research on its L-enantiomer provides a strong proof of concept for future development. Studies have demonstrated four distinct biocatalytic approaches for synthesizing the corresponding α-benzyl L-glutamate. researchgate.netfrontiersin.org

One successful approach involves the direct, α-selective esterification of N-Boc-L-glutamic acid with benzyl (B1604629) alcohol using the protease Alcalase, achieving an 81% yield. researchgate.netfrontiersin.org Other investigated routes include the selective hydrolysis of the γ-ester from dibenzyl L-glutamate, selective amide hydrolysis of α-benzyl L-glutamine, and lactam hydrolysis of alpha-benzyl L-pyroglutamate. researchgate.netfrontiersin.org The success of these enzymatic methods for the L-isomer highlights a significant opportunity for future research: screening for D-specific enzymes or genetically engineering existing enzymes to favor the D-enantiomer. The development of protoglobin nitrene transferases that can catalyze C-H amination to favor D-α-amino esters further underscores the potential of evolving biocatalysts for this purpose. nih.gov

Table 1: Investigated Biocatalytic Routes for the Synthesis of α-Benzyl L-Glutamate

Route Starting Material Enzyme Type Key Transformation Yield Reference
1 N-Boc L-glutamic acid Protease (Alcalase) α-selective esterification 81% researchgate.net, frontiersin.org
2 α,γ-dibenzyl L-glutamate Lipase or Esterase γ-selective hydrolysis Up to 71% researchgate.net, frontiersin.org
3 α-benzyl L-glutamine Amidase or Glutaminase γ-selective amide hydrolysis Up to 71% researchgate.net, frontiersin.org

A major goal in "green chemistry" is to reduce the use of hazardous substances in chemical production. Peptide synthesis traditionally requires large quantities of toxic organic solvents like N,N-dimethylformamide (DMF). sci-hub.se An emerging and sustainable alternative is aqueous solid-phase peptide synthesis (ASPPS). sci-hub.se This strategy employs water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which allows peptide assembly to occur in water. sci-hub.se While this would require adapting building blocks like this compound, it represents a significant future direction for environmentally benign peptide production. sci-hub.se

Another green approach targets the deprotection step. The removal of the Boc group typically requires strong acids like trifluoroacetic acid (TFA). peptide.com Recent research has shown that thermal N-Boc deprotection can be achieved efficiently in continuous flow systems without any acid catalyst, thereby avoiding harsh and corrosive reagents. acs.org

Expanding Applications in Complex Biomacromolecule Synthesis

This compound is a valuable component in the construction of sophisticated peptides designed for enhanced therapeutic properties. Its unique stereochemistry and protecting groups are instrumental in creating molecules with superior stability and novel structures.

Macrocyclization is a powerful strategy for constraining the conformation of linear peptides, which can lead to higher binding affinity, selectivity, and stability. nih.gov Boc-D-Glu(OBzl)-OH is utilized as a key building block in the solid-phase synthesis of such macrocyclic peptides. adelaide.edu.au In these syntheses, the Boc group protects the N-terminus while the benzyl ester protects the side-chain carboxylic acid, allowing for controlled peptide chain elongation. uniupo.it Following the assembly of the linear peptide, the protecting groups are removed, and the peptide is cyclized head-to-tail. researchgate.net The incorporation of D-amino acids like D-glutamic acid can also induce specific turns in the peptide backbone that facilitate cyclization. researchgate.net

A primary challenge for peptide-based therapeutics is their rapid degradation by proteases in the body. americanpeptidesociety.org The incorporation of non-natural D-amino acids is a well-established strategy to overcome this limitation. americanpeptidesociety.orglifetein.com Because naturally occurring proteases are stereospecific for L-amino acids, peptides containing D-amino acids, such as those synthesized using this compound, exhibit significantly enhanced resistance to enzymatic degradation. lifetein.comnih.gov This increased stability prolongs the peptide's half-life in biological systems, potentially improving its therapeutic efficacy. lifetein.commdpi.com The presence of D-amino acids can also stabilize specific secondary structures, such as beta-turns, which can be crucial for receptor binding and biological function. nih.gov

Table 2: Advantages of Incorporating D-Amino Acids into Peptides

Advantage Mechanism Outcome Reference
Enhanced Stability Resistance to degradation by L-specific proteases. Prolonged biological half-life and duration of action. americanpeptidesociety.org, mdpi.com, lifetein.com
Structural Constraint Induction of specific secondary structures (e.g., beta-turns). Increased receptor binding affinity and selectivity. nih.gov

| Novel Bioactivity | Unique spatial arrangement can lead to different biological functions compared to the L-enantiomer. | Development of therapeutic agents with novel mechanisms. | mdpi.com, frontiersin.org |

Translational Research and Clinical Development Potential

The ultimate goal of designing novel peptides is often their development into therapeutic agents. This compound serves as a crucial starting material in this translational pathway, from initial drug design to preclinical evaluation. chemimpex.comchemimpex.com

Advancements in Drug Candidates

The use of this compound and its L-enantiomer, Boc-L-Glu-OBzl, as amino acid building blocks has led to the successful synthesis of several classes of enzyme inhibitors with therapeutic potential. caymanchem.comcaymanchem.com Research has demonstrated their utility in creating targeted inhibitors for critical viral and human enzymes.

Notable examples include:

Human Rhinovirus (HRV) 3C Protease Inhibitors: Boc-L-Glu-OBzl was used in the structure-based design of irreversible inhibitors of the HRV 3C protease, an enzyme essential for the replication of the virus that causes the common cold. caymanchem.comcaymanchem.com

Human Caspase Inhibitors: This building block was also integral to the synthesis of peptide-based inhibitors of human caspases. caymanchem.comcaymanchem.com Caspases are a family of proteases that play central roles in apoptosis (programmed cell death) and inflammation, making them important targets for a variety of diseases.

The development of these drug candidates showcases the potential of using protected amino acids like this compound to create highly specific and potent therapeutics. chemimpex.comchemimpex.com Its role extends to the development of prodrugs, where it can help enhance bioavailability and target specific biological pathways. chemimpex.com

Therapeutic Efficacy and Mechanism of Action Studies

Understanding the therapeutic efficacy and mechanism of action is paramount for any potential drug candidate. For peptides derived from this compound, their efficacy is intrinsically linked to their unique structural features.

Mechanism of Action: Peptides incorporating this residue often act as competitive or irreversible inhibitors of enzymes. caymanchem.comcaymanchem.com For instance, in the case of the HRV 3C protease inhibitors, the peptide backbone mimics the natural substrate, allowing it to bind to the enzyme's active site. The warhead attached to the peptide then forms a covalent bond with a key catalytic residue (like cysteine), permanently inactivating the enzyme. caymanchem.com The inclusion of the benzyl ester on the glutamic acid side chain can also modulate properties like lipophilicity, which may enhance cell membrane permeability and improve the compound's ability to reach its intracellular target.

Therapeutic Efficacy Studies: The efficacy of these compounds is initially evaluated in vitro using enzyme inhibition assays. For example, the inhibitory activity of the caspase and HRV protease inhibitors was confirmed through such assays. caymanchem.comcaymanchem.com Subsequent studies would involve cell-based assays to determine their effectiveness in a more biologically relevant context and eventually move into preclinical models to assess their therapeutic potential in vivo. The D-configuration of the glutamic acid residue is expected to contribute positively to in vivo efficacy by increasing the peptide's half-life through enhanced resistance to enzymatic degradation.

The research findings for drug candidates synthesized from Boc-Glu-OBzl are summarized below.

Drug Candidate ClassTarget EnzymeTherapeutic AreaReference
Peptide-based InhibitorsHuman CaspasesDiseases involving apoptosis/inflammation caymanchem.com, caymanchem.com
Peptide-based InhibitorsHuman Rhinovirus (HRV) 3C ProteaseAntiviral (Common Cold) caymanchem.com, caymanchem.com

This table summarizes the development of drug candidates using Boc-Glu-OBzl as a synthetic building block.

Q & A

Q. What are the key methodological considerations for synthesizing Boc-D-Glu-OBzl with high enantiomeric purity?

To achieve high enantiomeric purity, prioritize chiral auxiliary selection (e.g., Boc protection for stereochemical stability) and reaction condition optimization (e.g., low-temperature coupling to minimize racemization). Use chiral HPLC or polarimetry to monitor enantiomeric excess during synthesis. Post-synthesis purification via flash chromatography with chiral stationary phases can further enhance purity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity levels. Analyze degradation products using LC-MS and NMR spectroscopy. Quantify stability via kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard lab conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Combine 1^1H/13^13C NMR for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify protective groups (e.g., Boc and benzyl ester). Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data in this compound structural studies?

Apply multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra. For ambiguous stereochemical assignments, compare experimental optical rotation values with computational predictions (e.g., density functional theory, DFT). Replicate studies under inert atmospheres to rule out oxidation artifacts .

Q. What experimental designs are optimal for studying this compound’s reactivity in peptide coupling reactions?

Use a factorial design to test coupling agents (e.g., HATU vs. DCC), solvents (e.g., DMF vs. THF), and bases (e.g., DIEA vs. NMM). Monitor reaction efficiency via 19^19F NMR (if fluorinated reagents are used) or by quantifying unreacted starting material with reverse-phase HPLC. Include negative controls (e.g., omitting coupling agents) to identify side reactions .

Q. How can computational models enhance mechanistic understanding of this compound’s behavior in solid-phase peptide synthesis (SPPS)?

Perform molecular dynamics (MD) simulations to study steric effects during resin-bound peptide elongation. Pair computational data with empirical results (e.g., coupling yields under varying solvent polarities) to validate models. Use DFT to predict activation energies for Boc-deprotection steps, optimizing reaction conditions for minimal side-product formation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) such as reaction temperature and stoichiometry. Use design of experiments (DoE) to identify robust operating ranges. Establish in-process controls (e.g., inline FTIR for real-time monitoring) and validate purity thresholds with orthogonal analytical methods .

Methodological Guidance for Data Contradiction Analysis

Q. How should researchers address discrepancies in reported this compound bioactivity data across studies?

  • Step 1: Systematically compare experimental variables (e.g., cell lines, assay protocols) using a PRISMA-style literature review.
  • Step 2: Replicate key studies under standardized conditions, controlling for common confounders (e.g., endotoxin levels in biological assays).
  • Step 3: Apply meta-analysis tools (e.g., random-effects models) to quantify heterogeneity and identify moderating factors (e.g., solvent choice in in vitro assays) .

Tables for Quick Reference

Parameter Recommended Method Key Reference
Enantiomeric purity assessmentChiral HPLC with amylose-based columns
Stability monitoringLC-MS with accelerated degradation tests
Stereochemical confirmation1^1H-1^1H NOESY NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.